4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole with 4-methylbenzaldehyde in the presence of a base can lead to the formation of the desired compound. Industrial production methods often involve the use of green solvents and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research indicates its potential use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. Molecular docking studies have shown that it can effectively bind to targets like cyclooxygenase-2 (COX-2), making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, 4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide exhibits unique properties due to its specific functional groups. Similar compounds include:
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines These compounds share structural similarities but differ in their biological activities and applications .
Properties
Molecular Formula |
C25H22N4O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-15-7-11-18(12-8-15)27-24(31)22-16(2)26-25-28-20-5-3-4-6-21(20)29(25)23(22)17-9-13-19(30)14-10-17/h3-14,23,30H,1-2H3,(H,26,28)(H,27,31) |
InChI Key |
TZIJLPMXDALJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)O)C |
Origin of Product |
United States |
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